molecular formula C46H54F12FeP2 B12307343 Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-

Cat. No.: B12307343
M. Wt: 952.7 g/mol
InChI Key: SNRUKJLXYKUZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- is a complex organometallic compound. It features a ferrocene core, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom. The compound is further functionalized with phosphino groups, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- typically involves the following steps:

    Formation of the Ferrocene Core: The initial step involves the preparation of ferrocene by reacting cyclopentadienyl anion with iron(II) chloride.

    Functionalization with Phosphino Groups: The ferrocene core is then functionalized with phosphino groups through a series of substitution reactions. This involves the use of reagents such as chlorophosphines and base catalysts to introduce the phosphino groups at specific positions on the cyclopentadienyl rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Ferrocene: Large-scale synthesis of ferrocene is achieved through the reaction of cyclopentadienyl sodium with iron(II) chloride.

    Functionalization: The ferrocene is then functionalized with phosphino groups using industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form ferrocenium ions.

    Reduction: It can be reduced back to ferrocene from ferrocenium ions.

    Substitution: The phosphino groups can undergo substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like chlorophosphines and bases such as sodium hydride are commonly employed.

Major Products

The major products formed from these reactions include ferrocenium salts, substituted ferrocenes, and various phosphine derivatives.

Scientific Research Applications

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in homogeneous catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions.

    Biology: The compound is explored for its potential in drug delivery systems due to its stability and functionalizability.

    Medicine: Research is ongoing to investigate its use in anticancer therapies and as a diagnostic tool.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- exerts its effects involves:

    Molecular Targets: The compound acts as a ligand, coordinating with metal centers in catalytic cycles.

    Pathways Involved: It facilitates various catalytic processes by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions.

Comparison with Similar Compounds

Similar Compounds

  • **Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-, (1R)-
  • **Ferrocene, 1-[bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1S)-
  • **Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-

Uniqueness

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- is unique due to its specific functionalization with both trifluoromethyl and dicyclohexylphosphino groups. This unique combination enhances its stability and catalytic efficiency, making it a valuable compound in various applications.

Properties

Molecular Formula

C46H54F12FeP2

Molecular Weight

952.7 g/mol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron

InChI

InChI=1S/C41H44F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-9,15,18-25,30-31,34-35H,2-7,10-14,16-17H2,1H3;1-5H2;

InChI Key

SNRUKJLXYKUZDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.